Methyl 4-bromo-3-cyano-2-methoxybenzoate
Description
Methyl 4-bromo-3-cyano-2-methoxybenzoate is a substituted benzoate ester characterized by a bromine atom at the 4-position, a cyano group at the 3-position, and a methoxy group at the 2-position of the aromatic ring, with a methyl ester at the carboxyl group. This compound’s unique combination of electron-withdrawing (cyano, bromine) and electron-donating (methoxy) substituents imparts distinct chemical reactivity, solubility, and stability properties.
Properties
IUPAC Name |
methyl 4-bromo-3-cyano-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-9-6(10(13)15-2)3-4-8(11)7(9)5-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGYRPPERLABKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C#N)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 4-Bromo-5-Fluoro-2-Cyanobenzoate
The synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate involves a two-step reaction using methyl 2-amino-4-bromo-5-fluorobenzoate as the raw material.
Step 1: Methyl 2-amino-4-bromo-5-fluorobenzoate is added to an acid and reacted with sodium nitrite and iodide to produce methyl 4-bromo-5-fluoro-2-iodobenzoate.
- The reaction temperature is maintained between 0-5°C, and the reaction time is 1-5 hours.
- Example: 29.8g (120mmol, 1eq.) of methyl 2-amino-4-bromo-5-fluorobenzoate was added to 480ml of 20% by mass sulfuric acid, cooled to 5 ℃, and sodium nitrite (9.9g, 144mmol, 1.2eq.) was added portionwise. Potassium iodide (39.8g, 240mmol, 2eq.) dissolved in 130ml of water was added dropwise to the reaction system, and reacted at that temperature for 1 hour.
- Following the reaction, ethyl acetate is used for extraction, and the solution is washed sequentially with a 10% mass fraction of sodium sulfite solution and saturated sodium chloride solution. After purification by column chromatography, 31g of white solid methyl 4-bromo-5-fluoro-2-iodobenzoate is obtained, resulting in a yield of 72%.
Step 2: Methyl 4-bromo-5-fluoro-2-iodobenzoate is dissolved in an organic solvent and reacted with cyanide under nitrogen protection to obtain methyl 4-bromo-2-cyano-5-fluorobenzoate.
- Example: 31g (86.4mmol, 1eq.) of methyl 4-bromo-5-fluoro-2-iodobenzoate was dissolved in 250ml of N, N-dimethylformamide, 11.6g (129.6mmol, 1.5eq.) of cuprous cyanide was added, and the temperature was raised to 60 ℃ under nitrogen protection, and the reaction was maintained for 10 hours.
- After the reaction is complete, the solution is cooled and added to a mixture of ammonium chloride and aqueous ammonia (1:1 volume ratio) in an ice-water bath, followed by extraction with ethyl acetate. The organic phase is washed with a mixture of ammonium chloride and aqueous ammonia (1:1 volume ratio) and saturated sodium chloride solution, then concentrated and purified by column chromatography to yield 19.6g of methyl 4-bromo-2-cyano-5-fluorobenzoate as a white solid, with an 88% yield.
Table 1: Synthesis of Methyl 4-Bromo-5-Fluoro-2-Cyanobenzoate
| Reagent | Amount | Condition | Product | Yield |
|---|---|---|---|---|
| Methyl 2-amino-4-bromo-5-fluorobenzoate | 29.8g (120mmol, 1eq.) | 480ml of 20% by mass sulfuric acid, 5°C, sodium nitrite (9.9g, 144mmol, 1.2eq.), Potassium iodide (39.8g, 240mmol, 2eq.), 1 hour | Methyl 4-bromo-5-fluoro-2-iodobenzoate | 72% |
| Methyl 4-bromo-5-fluoro-2-iodobenzoate | 31g (86.4mmol, 1eq.) | 250ml of N, N-dimethylformamide, cuprous cyanide (11.6g, 129.6mmol, 1.5eq.), 60°C, Nitrogen protection, 10 hours | Methyl 4-bromo-2-cyano-5-fluorobenzoate | 88% |
NMR Data:
¹H NMR (d6-DMSO): δ 8.56(d, J=6.4Hz, 1H), 8.03(d, J=8.9Hz, 1H), 3.92(s, 3H).
Synthesis of Methyl 2-Cyano-5-Methoxybenzoate
Methyl 2-cyano-5-methoxybenzoate can be synthesized from methyl 2-bromo-5-methoxybenzoate.
Synthesis of Methyl 4-Amino-5-Bromo-2-Methoxybenzoate
Methyl 4-amino-5-bromo-2-methoxybenzoate can be synthesized from methyl 4-amino-2-methoxybenzoate.
- To a solution of methyl 4-amino-2-methoxybenzoate (1.81 g, 10 mmol) in 100 mL CHCl3 at 0 °C, NBS (1.78g, 10 mmol) is slowly added under stirring in 1 h. The reaction is stirred at 0 °C for another 30 min. Thereafter, water (100 mL) is added to quench the reaction. The organic layer is collected and washed with water (100 mL), dried over MgSO4, filtered, and concentrated to obtain the crude compound, which is further purified via flash column chromatography on silica gel using the indicated eluent (EtOAc : DCM = 1: 4, v/v) to get the product (73%).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-cyano-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Formation of 4-amino-3-cyano-2-methoxybenzoate.
Oxidation: Formation of 4-bromo-3-cyano-2-carboxybenzoate.
Scientific Research Applications
Methyl 4-bromo-3-cyano-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-cyano-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups can participate in various binding interactions, influencing the compound’s biological activity. The methoxy group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Below, Methyl 4-bromo-3-cyano-2-methoxybenzoate is compared with four structurally related brominated benzoate esters, focusing on substituent effects, molecular properties, and applications.
Structural and Functional Group Analysis
Table 1: Substituent Comparison of Brominated Benzoate Esters
Key Observations:
The methoxy group at position 2 (electron-donating via resonance) may slightly offset the electron-withdrawing effects of the cyano and bromine groups, influencing ring stability and substitution patterns.
Steric and Solubility Considerations: The cyano group (linear and polar) may improve solubility in polar aprotic solvents compared to non-polar methyl groups (as in ). The hydroxyl group in introduces hydrogen-bonding capability, increasing water solubility but reducing stability under acidic/basic conditions compared to the methoxy group in the target compound.
Reactivity and Stability: The amino group in is highly reactive (e.g., prone to diazotization or acylation), whereas the cyano group in the target compound may participate in nitrile-specific reactions (e.g., hydrolysis to carboxylic acids or reduction to amines).
Notes:
- Methoxy vs. Hydroxyl : The target compound’s methoxy group likely reduces acute toxicity compared to the hydroxyl analog in , which may be more reactive.
Biological Activity
Methyl 4-bromo-3-cyano-2-methoxybenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₁H₈BrN₁O₃
- Molecular Weight : Approximately 284.09 g/mol
- Functional Groups : Bromine atom, cyano group, and methoxy group attached to a benzoate structure.
These functional groups contribute to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine, cyano, and methoxy groups enhances its binding affinity to specific targets, potentially modulating their activity. This modulation can influence several biochemical pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, it has shown activity comparable to or exceeding that of standard antibiotics such as ampicillin and streptomycin.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.030 mg/mL | 0.060 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
These findings suggest that this compound could be further developed as an antimicrobial agent in clinical settings .
Anticancer Activity
Preliminary investigations have also explored the compound's anticancer properties. Studies indicate that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The exact pathways involved remain under investigation, but the compound's ability to modulate enzyme activity linked to cancer progression is a promising area for future research.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains. Results showed that this compound outperformed conventional antibiotics in certain cases, particularly against Enterobacter cloacae, highlighting its potential as a new therapeutic agent .
- Anticancer Research : Another study focused on the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a dose-dependent response that warrants further exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
